molecular formula C15H16ClNO B444868 (3-Chlorobenzyl)(2-methoxybenzyl)amine CAS No. 423733-31-7

(3-Chlorobenzyl)(2-methoxybenzyl)amine

Cat. No.: B444868
CAS No.: 423733-31-7
M. Wt: 261.74g/mol
InChI Key: FNMJEHAPYJKVDI-UHFFFAOYSA-N
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Description

(3-Chlorobenzyl)(2-methoxybenzyl)amine is an organic compound with the molecular formula C15H16ClNO It is a derivative of benzylamine, where the benzyl groups are substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorobenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3-chlorobenzyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(3-Chlorobenzyl)(2-methoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chlorobenzyl)(2-methoxybenzyl)amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorobenzyl)amine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    (2-Methoxybenzyl)amine: Lacks the chlorine atom, which can influence its binding properties and reactivity.

    (3-Chlorobenzyl)(4-methoxybenzyl)amine: Similar structure but with the methoxy group at the 4-position, which can alter its chemical and biological properties.

Uniqueness

(3-Chlorobenzyl)(2-methoxybenzyl)amine is unique due to the specific positioning of the chlorine and methoxy groups on the benzylamine scaffold. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJEHAPYJKVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387004
Record name 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423733-31-7
Record name 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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